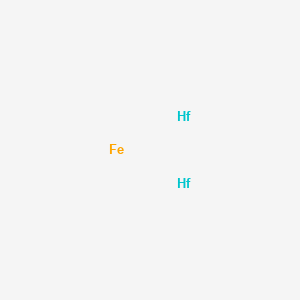
Hafnium;iron
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hafnium;iron is a compound formed by the combination of hafnium and iron. Hafnium is a lustrous, silvery-gray transition metal with the atomic number 72, while iron is a well-known metal with the atomic number 26. The combination of these two metals results in a compound with unique properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hafnium;iron compounds can be synthesized through various methods, including metalliding processes and high-temperature reactions. One common method involves the reaction of hafnium tetrachloride with iron at elevated temperatures. The reaction conditions typically include temperatures ranging from 600°C to 1200°C, depending on the desired compound and its purity .
Industrial Production Methods
Industrial production of this compound compounds often involves the reduction of hafnium tetrachloride with magnesium in the presence of ironThe reaction is carried out in a controlled environment to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Hafnium;iron compounds undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the specific conditions and reagents used.
Common Reagents and Conditions
Oxidation: this compound compounds can be oxidized in the presence of oxygen or other oxidizing agents at high temperatures.
Major Products Formed
The major products formed from these reactions include hafnium dioxide, iron oxide, hafnium tetrachloride, and iron chloride. These products have various applications in different industries, including electronics, aerospace, and chemical manufacturing .
Scientific Research Applications
Hafnium;iron compounds have a wide range of scientific research applications due to their unique properties. Some of the key applications include:
Mechanism of Action
The mechanism of action of hafnium;iron compounds involves their interaction with specific molecular targets and pathways. In catalytic applications, this compound compounds facilitate the activation and transformation of reactants through their unique electronic and structural properties . In medical applications, these compounds can interact with cellular components to enhance imaging or deliver therapeutic agents to specific targets .
Comparison with Similar Compounds
Hafnium;iron compounds can be compared with other similar compounds, such as hafnium;zirconium and iron;nickel compounds. These comparisons highlight the unique properties and applications of this compound compounds.
Hafnium;zirconium: Both hafnium and zirconium have similar chemical properties due to their position in the periodic table.
Iron;nickel: Iron;nickel compounds are commonly used in various industrial applications, including the production of stainless steel.
Similar Compounds
- Hafnium;zirconium
- Iron;nickel
- Hafnium;titanium
- Iron;cobalt
These comparisons and the unique properties of this compound compounds make them valuable in a wide range of scientific and industrial applications.
Properties
CAS No. |
12022-36-5 |
|---|---|
Molecular Formula |
FeHf2 |
Molecular Weight |
412.82 g/mol |
IUPAC Name |
hafnium;iron |
InChI |
InChI=1S/Fe.2Hf |
InChI Key |
BGMBLIGYOGMCHI-UHFFFAOYSA-N |
Canonical SMILES |
[Fe].[Hf].[Hf] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



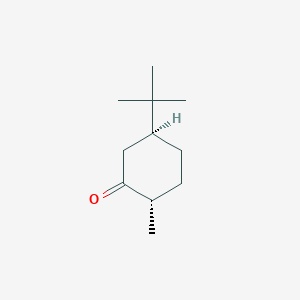
![1-[4-Chloro-3-(2,5-dioxopyrrol-1-yl)phenyl]pyrrole-2,5-dione](/img/structure/B14737292.png)
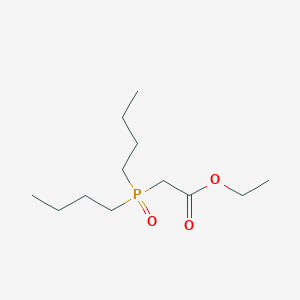
![2-[2-(4-Ethylphenyl)propan-2-yl]butanedioic acid](/img/structure/B14737296.png)
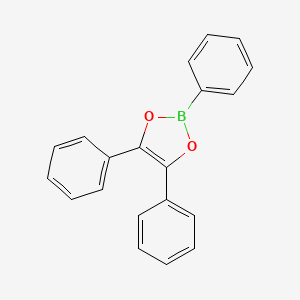
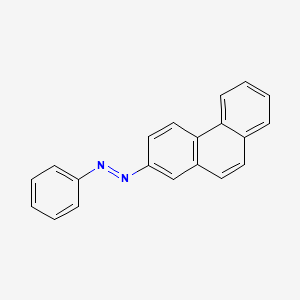

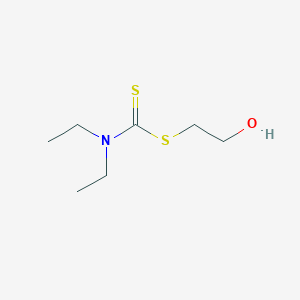
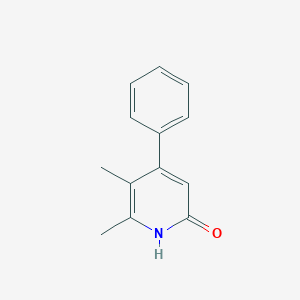
![3,3,7,7-tetrakis(4-hydroxyphenyl)furo[3,4-f][2]benzofuran-1,5-dione](/img/structure/B14737316.png)
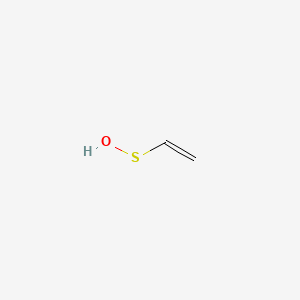
![N-(3-chloro-4-methylphenyl)-3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidine-1-carboxamide](/img/structure/B14737329.png)
![8-(3,4-Dimethoxyphenyl)-7-[(3,4-dimethoxyphenyl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B14737336.png)
